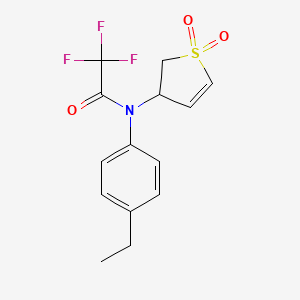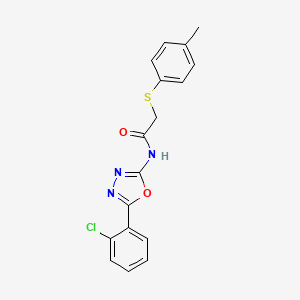
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The oxadiazole ring is known for its potential pharmacological properties, and its derivatives are often explored for various biological activities. The compound is not directly mentioned in the provided papers, but the papers discuss similar compounds with variations in the substituents attached to the oxadiazole ring, which can provide insights into the chemical behavior and potential applications of the compound of interest.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting with a precursor aromatic acid, which is converted into an ester, followed by hydrazide formation, and then cyclization to form the oxadiazole ring. For instance, in one study, 4-chlorophenoxyacetic acid was used as a starting material, which underwent esterification, treatment with hydrazine hydrate, and a ring closure reaction with carbon disulfide and potassium hydroxide to yield the oxadiazole-thiol core structure . Another study followed a similar approach, starting with various aromatic acids to obtain the oxadiazole-thiol derivatives . These methods could be adapted to synthesize the compound "N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide" by choosing appropriate starting materials and substituents.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the functional groups, the substitution pattern on the oxadiazole ring, and the molecular weight of the compounds. For example, the IR, 1H-NMR, and EI-MS spectral analysis data confirmed the substitutions on the oxadiazole-thiol core in the synthesized compounds . Similarly, the structures of another set of synthesized compounds were confirmed based on 1H-NMR, IR, and mass spectral data .
Chemical Reactions Analysis
The oxadiazole derivatives are synthesized through a series of chemical reactions, including esterification, hydrazinolysis, cyclization, and substitution reactions. The final step often involves the reaction of the oxadiazole-thiol with an electrophile, such as a bromoacetamide, to introduce the desired N-substituted acetamide group . The reactivity of the oxadiazole ring and the thiol group plays a crucial role in these reactions, and the choice of solvents and reagents can influence the yield and purity of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the oxadiazole ring. These properties are important for the compound's potential applications in medicinal chemistry. The biological activity of these compounds, such as antibacterial and anticancer properties, is often evaluated through in vitro assays. For instance, some oxadiazole derivatives have shown potential as antibacterial agents and moderate inhibitors of enzymes like α-chymotrypsin . Others have been evaluated for their anticancer properties, with certain compounds exhibiting cytotoxicity against various cancer cell lines .
科学的研究の応用
Synthesis and Characterization
- N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide and similar compounds have been synthesized and characterized through various methods. This includes the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives, utilizing techniques such as (1)H-NMR, IR, and mass spectral data for confirmation of their structures (Rehman et al., 2013).
Enzyme Inhibition Potential
- Compounds within this chemical family have been evaluated for their potential as enzyme inhibitors. For example, certain derivatives were found to be active against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating potential for therapeutic applications (Rehman et al., 2013).
Antibacterial Activity
- These compounds have shown significant antibacterial activity. The synthesis of various derivatives, such as those involving 1,3,4-oxadiazole and acetamide, has led to the development of potent inhibitors against gram-negative and gram-positive bacterial strains (Nafeesa et al., 2017).
Antimicrobial Evaluation
- The antimicrobial properties of chalcones-bearing 1,3,4-oxadiazole derivatives synthesized as novel bio-active agents against multidrug-resistant bacteria and fungi highlight the potential of these compounds in addressing resistant microbial strains (Joshi & Parikh, 2013).
Potential for Anti-Inflammatory Applications
- Some derivatives in this chemical group have been assessed for their anti-inflammatory properties. This includes studies evaluating their efficacy as inhibitors of inflammatory processes, indicating potential for use in treatments related to inflammation (Basra et al., 2019).
特性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-6-8-12(9-7-11)24-10-15(22)19-17-21-20-16(23-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEJPVUSYBLJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

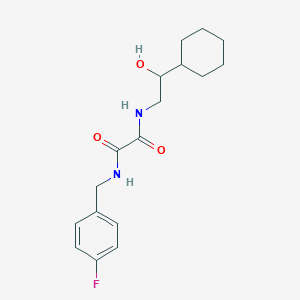
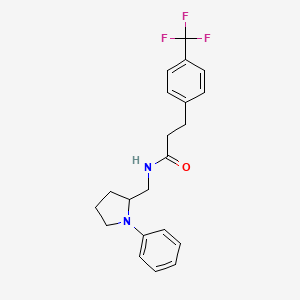

![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)
![4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3002037.png)
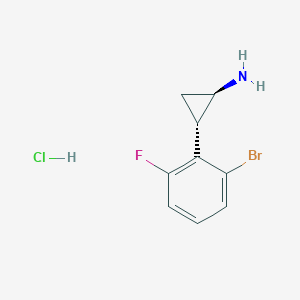
![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)
![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)
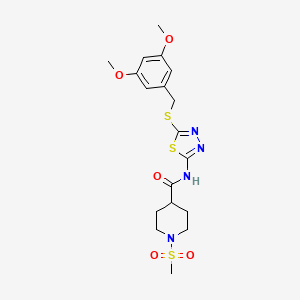
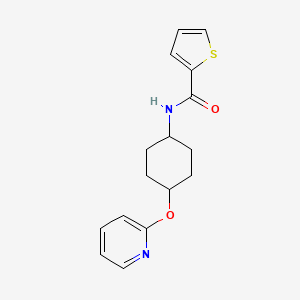
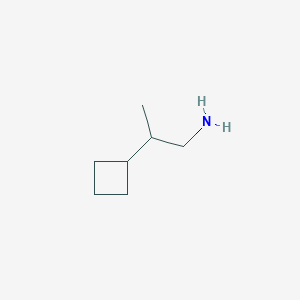
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea](/img/structure/B3002048.png)
![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)
